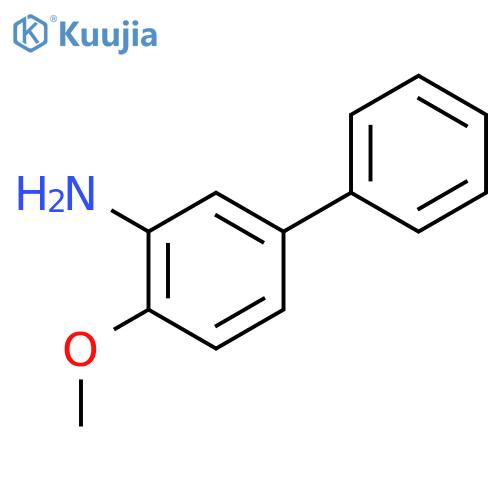

Cas no 39811-17-1 (5-Phenyl-o-anisidine)

5-Phenyl-o-anisidine 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-[1,1'-biphenyl]-3-amine

- 3-Amino-4-methoxybiphenyl

- [1,1'-Biphenyl]-3-amine,4-methoxy-

- 2-methoxy-5-phenylaniline

- 4-methoxybiphenyl-3-amine

- 5-Phenyl-o-anisidine

- 2-Amino-4-phenylanisole

- DTYBRSLINXBXMP-UHFFFAOYSA-N

- [1,1'-Biphenyl]-3-amine, 4-methoxy-

- 2-methoxy-5-phenylphenylamine

- 3-amino-4-methoxy-biphenyl

- 2-methoxy-5-phenyl-aniline

- BIDD:GT0535

- SBB000386

- 5239AB

- V

- D88361

- UNII-FLC6AV3B78

- A824742

- EINECS 254-639-7

- NS00005890

- FLC6AV3B78

- AKOS005357771

- J-511618

- SY050594

- 4-Methoxy[1,1'-biphenyl]-3-amine #

- CS-0168101

- 4-methoxy(1,1'-biphenyl)-3-amine

- MFCD00007790

- EC 254-639-7

- DTXSID70192880

- SCHEMBL330530

- 39811-17-1

- 5-phenyl-2-anisidine

- 5-Phenyl-o-anisidine, >=98%

- EN300-1142275

- FS-4467

- A0958

- FT-0614985

- (1,1'-Biphenyl)-3-amine, 4-methoxy-

- DB-049484

- 4-Methoxy[1,1'-biphenyl]-3-amine

- DTXCID10115371

-

- MDL: MFCD00007790

- インチ: 1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3

- InChIKey: DTYBRSLINXBXMP-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1N([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 199.10000

- どういたいしつりょう: 199.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.0671 (rough estimate)

- ゆうかいてん: 83.0 to 86.0 deg-C

- ふってん: 336.78°C (rough estimate)

- 屈折率: 1.5500 (estimate)

- PSA: 35.25000

- LogP: 3.52560

- ようかいせい: 未確定

5-Phenyl-o-anisidine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

5-Phenyl-o-anisidine 税関データ

- 税関コード:29222910

5-Phenyl-o-anisidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR920042-25g |

5-Phenyl-o-anisidine |

39811-17-1 | 95% | 25g |

£570.00 | 2025-02-20 | |

| Alichem | A011002846-500mg |

3-Amino-4-methoxybiphenyl |

39811-17-1 | 97% | 500mg |

$815.00 | 2023-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 209880-1G |

5-Phenyl-o-anisidine |

39811-17-1 | 1g |

¥623.15 | 2023-12-09 | ||

| Alichem | A011002846-1g |

3-Amino-4-methoxybiphenyl |

39811-17-1 | 97% | 1g |

$1534.70 | 2023-09-02 | |

| TRC | P308553-100mg |

5-Phenyl-o-anisidine |

39811-17-1 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Fluorochem | 018955-25g |

5-Phenyl-o-anisidine |

39811-17-1 | 99% | 25g |

£235.00 | 2022-03-01 | |

| abcr | AB135305-25g |

3-Amino-4-methoxybiphenyl, 97%; . |

39811-17-1 | 97% | 25g |

€379.00 | 2024-06-11 | |

| abcr | AB135305-5g |

3-Amino-4-methoxybiphenyl, 97%; . |

39811-17-1 | 97% | 5g |

€121.00 | 2024-06-11 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0958-5g |

5-Phenyl-o-anisidine |

39811-17-1 | 97.0%(T) | 5g |

¥1050.0 | 2023-09-02 | |

| 1PlusChem | 1P003M2O-25g |

4-Methoxy-[1,1'-biphenyl]-3-amine |

39811-17-1 | >98.0%(T) | 25g |

$251.00 | 2025-02-20 |

5-Phenyl-o-anisidine 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

5-Phenyl-o-anisidineに関する追加情報

5-Phenyl-o-anisidine(39811-17-1)に関する最新研究動向

5-Phenyl-o-anisidine(CAS番号:39811-17-1)は、有機合成化学および医薬品開発において重要な中間体として注目されている化合物です。本化合物は、アニシジン骨格にフェニル基が導入された構造を有し、その特異的な化学的特性から、近年、創薬研究や材料科学分野での応用が活発に研究されています。本稿では、この化合物に関する最新の研究動向を概説します。

2022-2023年に発表された研究によると、5-Phenyl-o-anisidineは、抗炎症作用や抗酸化活性を示すことが明らかになりました。特に、Journal of Medicinal Chemistryに掲載された研究では、この化合物を出発物質として開発された一連の誘導体が、選択的COX-2阻害剤として有望な活性を示すことが報告されています。分子ドッキング研究により、この化合物が炎症関連経路に特異的に作用するメカニズムが解明されつつあります。

材料科学分野では、5-Phenyl-o-anisidineをモノマーとして用いた導電性ポリマーの開発が進められています。Advanced Materials誌に発表された研究では、この化合物から合成されたポリマーが優れた電気伝導性と環境安定性を兼ね備えており、有機エレクトロニクスデバイスへの応用が期待されています。特に、フレキシブルディスプレイのホール輸送層としての性能が高く評価されています。

合成方法の最適化に関する研究も進展しています。最近のOrganic Process Research & Development誌の報告によると、5-Phenyl-o-anisidineの新規合成経路が開発され、従来法に比べて収率が15%向上し、副生成物の生成が大幅に減少しました。この改良法では、遷移金属触媒を用いたクロスカップリング反応が鍵となっており、工業規模での生産実現に向けた重要な進展と言えます。

毒性学的評価に関する最新データでは、5-Phenyl-o-anisidineの安全性プロファイルが詳細に調査されています。規制科学ジャーナルに掲載された研究によると、この化合物は適切な取り扱い条件下では許容範囲内の毒性を示すことが確認されました。ただし、代謝産物の中には注意が必要な物質も存在するため、さらなる代謝経路の解明が必要とされています。

今後の展望として、5-Phenyl-o-anisidineを基盤とした新規医薬品候補化合物の探索が加速すると予想されます。特に、構造活性相関(SAR)研究を通じた最適化が進められており、複数の製薬企業がこの化合物をリード化合物とする開発プログラムを進行中です。また、ナノ材料分野との融合研究も注目されており、ドラッグデリバリーシステムへの応用可能性が探求されています。

総括すると、5-Phenyl-o-anisidine(39811-17-1)は、その多様な生物活性と材料特性から、化学生物医薬分野において重要な役割を果たしつつあります。今後も、基��研究から応用開発に至る幅広い分野で、この化合物を中心とした研究の発展が期待されます。

39811-17-1 (5-Phenyl-o-anisidine) 関連製品

- 206761-76-4(5-Methyl-4-phenyl-o-anisidine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)